(S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate involves several steps, starting from readily available materials. A notable method involves a one-pot, two-step telescoped sequence employing a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, resulting in the target product with a high purity level of over 97% (Wenjie Li et al., 2012).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been characterized using techniques such as X-ray crystallography and DFT analyses. These studies reveal intricate details about the molecular configuration, including intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and properties (N. Çolak et al., 2021).
Chemical Reactions and Properties
(S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate participates in various chemical reactions, highlighting its versatility as an intermediate. It has been employed in the synthesis of complex molecules, demonstrating its utility in constructing intricate molecular architectures. The compound's reactivity with common organic electrophiles, such as imines, aldehydes, and ketones, has been exploited in the synthesis of biologically active molecules (Ramsay E. Beveridge et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
- Li et al. (2012) developed a scalable synthesis of a related compound, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process involved efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the compound's utility in pharmaceutical manufacturing (Li et al., 2012).
Structural Analysis and Characteristics
- Weber et al. (1995) analyzed the structure of a similar compound, providing insights into its molecular configuration, which is crucial for understanding its interactions and potential applications in medicinal chemistry (Weber et al., 1995).
- Baillargeon et al. (2014) studied the crystal structure of a related compound, highlighting the orientation of its carbamate and amide, which is significant for its chemical properties and potential applications (Baillargeon et al., 2014).
Chemical Synthesis and Modifications
- Funabiki et al. (2008) reported on the synthesis of a related compound, demonstrating its potential for chemical modifications and applications in the synthesis of other compounds (Funabiki et al., 2008).
Role in Drug Intermediates
- Min (2010) described an efficient process for synthesizing important drug intermediates related to the compound, showcasing its relevance in pharmaceutical research and development (Min, 2010).
Antibacterial Agents
- Jain et al. (2003) explored the synthesis and biological activity of analogues of a related compound, indicating its potential as a backbone for developing new antibacterial agents (Jain et al., 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-(2-ethylbutanoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-6-11(7-2)13(18)17-9-8-12(10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCHPYRQZORKN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.